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Compound of Interest

Compound Name: 2-Amino-4-isopropylphenol

Cat. No.: B1269349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted
spectroscopic data for 2-Amino-4-isopropylphenol (CAS No: 3280-68-0). Due to a lack of
publicly available experimental spectra for this specific compound, this document presents
predicted data, comparative data from analogous structures, and detailed, generalized
experimental protocols for the acquisition of such data. This guide is intended to serve as a
valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and
analytical chemistry.

Compound Identification

Property Value

IUPAC Name 2-amino-4-propan-2-ylphenol
Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

CAS Number 3280-68-0

Spectroscopic Data

While experimental spectra for 2-Amino-4-isopropylphenol are not readily available in public
databases, the following sections provide predicted data and expected spectral characteristics
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based on the analysis of structurally similar compounds.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various
adducts of 2-Amino-4-isopropylphenol are presented below.

Table 1: Predicted Mass Spectrometry Data for 2-Amino-4-isopropylphenol

Adduct Predicted m/z
[M+H]* 152.1070
[M+Na]* 174.0889
[M+K]* 190.0629
M+NHa4]* 169.1335

[

[M-H]~ 150.0924
[M+HCOO]- 196.0979
M+CHs3COO]~ 210.1136

[

Data is predicted and sourced from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.
Although experimental data for 2-Amino-4-isopropylphenol is unavailable, expected chemical
shifts can be estimated by examining related compounds such as 2-aminophenol and 4-
aminophenol.

Table 2: Expected *H NMR Chemical Shifts for 2-Amino-4-isopropylphenol
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Expected Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic H (3
N 6.5-7.0 m 3H
positions)
-OH 8.5 - 9.5 (broad) s 1H
-NH:z 4.0 - 5.0 (broad) s 2H
-CH (isopropyl) 28-3.2 sept 1H
-CHs (isopropyl) 1.1-1.3 d 6H

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Table 3: Expected 13C NMR Chemical Shifts for 2-Amino-4-isopropylphenol

Carbon Expected Chemical Shift (5, ppm)
Aromatic C-OH 145 - 155

Aromatic C-NH:z 135 - 145

Aromatic C-H 115- 125

Aromatic C-isopropyl 130 - 140

-CH (isopropyl) 30-35

-CHs (isopropyl) 20-25

Note: These are estimated ranges based on analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
IR absorption bands for 2-Amino-4-isopropylphenol are listed below, based on the
characteristic frequencies for phenols and aromatic amines.[1][2]

Table 4: Expected IR Absorption Bands for 2-Amino-4-isopropylphenol
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Expected Wavenumber

Functional Group Intensity
(cm™)
O-H stretch (phenol) 3200 - 3600 Strong, Broad
N-H stretch (amine) 3300 - 3500 Medium (two bands)
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium
C=C stretch (aromatic) 1500 - 1600 Medium to Strong
C-N stretch (aromatic amine) 1250 - 1360 Strong
C-O stretch (phenol) 1180 - 1260 Strong

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 2-Amino-4-isopropylphenol.

Mass Spectrometry (Electrospray lonization - ESI)

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable
solvent (e.g., methanol, acetonitrile).[3] Further dilute this stock solution to a final
concentration of 1-10 pg/mL with the same solvent.[3]

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-20 pL/min.

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass
range of m/z 50-500.

Calibration: Calibrate the instrument using a standard calibration solution to ensure high
mass accuracy.

NMR Spectroscopy (*H and **C)
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e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.[4]

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the probe to optimize the magnetic field homogeneity.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative
detection of all carbon signals.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

o Sample Preparation: Place a small amount of the solid compound directly onto the ATR
crystal.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Background Collection: Record a background spectrum of the clean, empty ATR crystal.

o Sample Analysis: Apply pressure to ensure good contact between the sample and the ATR
crystal and collect the sample spectrum.

» Data Acquisition: Acquire the spectrum over a range of 4000-400 cm~* with a resolution of 4
cm~L,

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate a typical workflow for the synthesis and spectroscopic
characterization of a novel small molecule and a conceptual diagram of the expected
spectroscopic features.
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Experimental Workflow for Synthesis and Characterization
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small
molecule.

Conceptual Spectroscopic Features of 2-Amino-4-isopropylphenol
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Caption: A conceptual diagram illustrating the key features expected in the spectra of 2-Amino-
4-isopropylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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